4-methyl-1H-pyrazole-3,5-diamine

Description

Propriétés

IUPAC Name |

4-methyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3(5)7-8-4(2)6/h1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDXGFTOWUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis and Characterization of 4-methyl-1H-pyrazole-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-methyl-1H-pyrazole-3,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold, particularly when substituted with amino groups, serves as a crucial building block for a wide range of biologically active molecules.[1][2] This document outlines a robust and accessible synthetic pathway, details the underlying chemical principles, and presents a full suite of analytical techniques for the unambiguous structural confirmation and purity assessment of the title compound. The methodologies are designed to be reproducible and are supported by established chemical literature on analogous structures.

Introduction: The Significance of the Pyrazole-3,5-diamine Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that is a privileged scaffold in drug discovery.[3] Pyrazole-containing molecules exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Among the various substituted pyrazoles, the 3,5-diaminopyrazole (DAP) class is extensively studied for its utility as a versatile intermediate and for its intrinsic pharmacological activities.[1]

These compounds, particularly those unsubstituted at the N1 position, have been identified as kinase inhibitors, antiproliferative agents, and modulators of various cellular signaling pathways.[1] The introduction of a methyl group at the C4 position of the pyrazole ring, creating 4-methyl-1H-pyrazole-3,5-diamine, can significantly influence the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic parameters, making it a valuable subject for synthesis and biological evaluation.

Synthesis of 4-methyl-1H-pyrazole-3,5-diamine

The most direct and widely adopted method for the synthesis of 3,5-diaminopyrazoles involves the cyclocondensation reaction between a dinitrile precursor and a hydrazine derivative.[4][5][6] For the target compound, this translates to the reaction of methylmalononitrile (2-methylpropanedinitrile) with hydrazine.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition-cyclization pathway. Hydrazine, acting as a binucleophile, attacks the electrophilic carbon atoms of the nitrile groups in methylmalononitrile. The reaction is typically initiated by the attack of one nitrogen of hydrazine on a nitrile group, followed by an intramolecular cyclization where the second nitrogen attacks the remaining nitrile group. This process forms a stable five-membered aromatic pyrazole ring. The choice of hydrazine hydrate is common and effective, serving as a convenient and reactive source of hydrazine.[7]

Synthetic Workflow Diagram

The overall synthetic transformation is depicted below.

Caption: Synthetic route to 4-methyl-1H-pyrazole-3,5-diamine.

Detailed Experimental Protocol

Materials:

-

Methylmalononitrile (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.2 eq)

-

Ethanol (or other suitable alcohol like methanol or isopropanol)

-

Diatomaceous earth (for filtration)

-

Ethyl acetate and Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylmalononitrile (1.0 eq) and ethanol (approx. 10 mL per gram of dinitrile).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) to the solution dropwise at room temperature. The addition is typically mildly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo.

-

Isolation: Filter the resulting solid and wash with a small amount of cold ethanol. If the product remains in solution, concentrate the mixture completely. The crude product can be purified by slurrying in a non-polar solvent like diethyl ether to remove non-polar impurities.

-

Purification: For higher purity, the crude solid can be recrystallized from an ethanol/water mixture or an ethyl acetate/hexanes solvent system. The pure product should be collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

Expert Insight: The choice of an alcoholic solvent is crucial as it readily dissolves the reactants and facilitates the reaction at a moderate temperature. The 1.2 molar excess of hydrazine hydrate ensures the complete conversion of the limiting dinitrile reagent.

Characterization and Analytical Data

Unambiguous characterization of the synthesized 4-methyl-1H-pyrazole-3,5-diamine is essential for confirming its identity and purity. A combination of spectroscopic and analytical methods should be employed.

Characterization Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-methyl-1H-pyrazole-3,5-diamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1H-pyrazole-3,5-diamine, a heterocyclic amine with significant potential in medicinal chemistry. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of pyrazole derivatives to present its core characteristics, a putative synthesis protocol, and its prospective applications in drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and the diamino-substitution pattern of this particular molecule offers versatile opportunities for creating novel therapeutic agents. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and pharmacological relevance of 4-methyl-1H-pyrazole-3,5-diamine.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of modern pharmaceuticals. Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The diamino-substituted pyrazole core, in particular, presents multiple anchor points for chemical modification, enabling the development of targeted therapies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-methyl-1H-pyrazole-3,5-diamine emerges as a promising, yet underexplored, building block in this class of compounds.

Core Compound Identification and Physicochemical Properties

-

Compound Name: 4-methyl-1H-pyrazole-3,5-diamine

-

CAS Number: 1284219-41-5

-

Molecular Formula: C₄H₈N₄

-

Molecular Weight: 112.13 g/mol

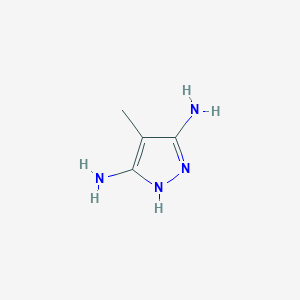

Chemical Structure

The chemical structure of 4-methyl-1H-pyrazole-3,5-diamine consists of a central pyrazole ring with amino groups at positions 3 and 5, and a methyl group at position 4.

Caption: Chemical structure of 4-methyl-1H-pyrazole-3,5-diamine

Physicochemical Data (Predicted)

Due to the limited availability of experimental data for 4-methyl-1H-pyrazole-3,5-diamine, the following table presents predicted physicochemical properties. These values are computationally derived and should be confirmed through empirical testing.

| Property | Predicted Value |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| pKa | Not available |

| LogP | Not available |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical precursor for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine is 2-methylmalononitrile. The reaction would proceed via a cyclization reaction with hydrazine hydrate.

Caption: Proposed synthesis workflow for 4-methyl-1H-pyrazole-3,5-diamine

General Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for the specific synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

-

Reaction Setup: To a solution of 2-methylmalononitrile (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized 4-methyl-1H-pyrazole-3,5-diamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the methyl protons, the amine protons, and the pyrazole ring proton.

-

¹³C NMR will confirm the presence of the methyl carbon, the two amine-substituted carbons, and the remaining pyrazole ring carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amines and the pyrazole ring, as well as C-H stretching of the methyl group, are anticipated.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (112.13 g/mol ) should be observed.

Potential Applications in Drug Discovery

The 3,5-diaminopyrazole scaffold is a known pharmacophore with a range of biological activities. The presence of two primary amine groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Anti-infective Agents

Derivatives of 3,5-diaminopyrazole have shown promise as anti-infective agents. For example, certain 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent inhibitors of Pseudomonas aeruginosa biofilms, a major challenge in clinical settings.[3] Additionally, some pyrazole derivatives have demonstrated antitubercular activity against Mycobacterium tuberculosis.[4] The 4-methyl-1H-pyrazole-3,5-diamine core could serve as a starting point for the development of novel antibiotics that circumvent existing resistance mechanisms.

Kinase Inhibitors

The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The amino groups at the 3 and 5 positions of 4-methyl-1H-pyrazole-3,5-diamine can be functionalized to interact with the hinge region of kinase active sites, a common strategy in the design of potent and selective inhibitors.

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to a wide range of other therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective agents.[5] The specific substitution pattern of 4-methyl-1H-pyrazole-3,5-diamine may confer unique pharmacological properties that warrant further investigation.

Safety and Handling

Detailed toxicological data for 4-methyl-1H-pyrazole-3,5-diamine is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-methyl-1H-pyrazole-3,5-diamine is a heterocyclic building block with considerable, yet largely untapped, potential in the field of drug discovery. While specific experimental data for this compound remains scarce, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the pyrazole scaffold. It is our hope that this document will stimulate further research into this promising molecule and its derivatives, ultimately leading to the development of novel and effective therapeutic agents.

References

- Andersen, J. B., et al. (2015). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 6(8), 1457-1464.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. (2022).

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. (n.d.).

- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.

- Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (n.d.).

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 3,5-Diamino-1H-pyrazole. (n.d.). PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Building blocks | Bioactive small molecules. (n.d.). ChemScene.

- 1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). NIST WebBook.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97%. (n.d.). Thermo Fisher Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Stars of Drug Discovery: A Technical Guide to the Biological Activity of Novel Pyrazole Diamine Derivatives

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists.[1] Its unique structural features and versatile synthetic accessibility have established it as a "privileged scaffold" in drug discovery.[2] Pyrazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide delves into a particularly promising subclass: novel pyrazole diamine derivatives. The introduction of diamine functionalities can significantly modulate the physicochemical properties and biological activities of the pyrazole core, leading to compounds with enhanced potency and selectivity. This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these promising therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the Pyrazole Diamine Core

The synthesis of pyrazole diamine derivatives often involves multi-step reactions, leveraging well-established principles of heterocyclic chemistry. A common and effective approach is the one-pot multicomponent reaction, which offers advantages in terms of efficiency and atom economy.[4]

General Synthesis Protocol for 1-(2-pyridinyl)-4-(aryl)-1H-pyrazole-3,5-diamine Derivatives

This protocol outlines a microwave-assisted one-pot synthesis, which has been shown to be an efficient method for generating a library of pyrazole diamine derivatives.[4]

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, combine 2-hydrazinylpyridine (1.0 eq), an appropriate 2-(aryldiazenyl)malononitrile derivative (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine) in a solvent such as ethanol.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) and power (e.g., 200 W) for a specified duration (typically 10-30 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove impurities, and then dried.

-

Crystallization: The crude product can be further purified by crystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the desired 1-(2-pyridinyl)-4-(aryl)-1H-pyrazole-3,5-diamine derivatives.[4]

-

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.

Causality Behind Experimental Choices:

-

Microwave-assisted synthesis: This technique is often preferred over conventional heating due to its ability to rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times, higher yields, and often cleaner product profiles.[5]

-

One-pot reaction: This approach improves efficiency and reduces waste by combining multiple reaction steps into a single procedure without isolating intermediate compounds.

-

Piperidine as a catalyst: The basic nature of piperidine facilitates the initial condensation and subsequent cyclization steps required for the formation of the pyrazole ring.

Visualizing the Synthesis Workflow:

Caption: A generalized workflow for the microwave-assisted synthesis of pyrazole diamine derivatives.

Biological Activities and Therapeutic Potential

Novel pyrazole diamine derivatives have demonstrated significant potential across various therapeutic areas, with anticancer, antimicrobial, and anti-inflammatory activities being the most prominently investigated.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research highlights the potent anticancer properties of pyrazole derivatives.[6][7] The diamine-substituted pyrazoles have emerged as particularly effective agents, often exerting their effects through the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain pyrazole diamine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[4][8]

Signaling Pathway:

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-methyl-1H-pyrazole-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the key spectroscopic techniques used in the structural elucidation and characterization of 4-methyl-1H-pyrazole-3,5-diamine. It details the expected experimental outcomes and provides insights into the interpretation of the resulting data, serving as a vital resource for professionals in chemical research and pharmaceutical development. Pyrazole derivatives are a cornerstone in medicinal chemistry, and a thorough spectroscopic analysis is paramount to confirm their synthesis and elucidate their structure.[1][2]

Molecular Structure and Spectroscopic Overview

4-methyl-1H-pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and two amino groups at the 3- and 5-positions. This unique substitution pattern gives rise to a distinct spectroscopic signature that can be definitively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1: Molecular structure of 4-methyl-1H-pyrazole-3,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-methyl-1H-pyrazole-3,5-diamine, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrazole derivatives is as follows:[2]

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Internal Standard: If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

-

¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[2]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-methyl-1H-pyrazole-3,5-diamine is expected to show distinct signals for the protons of the methyl group, the amino groups, and the N-H of the pyrazole ring. The chemical shifts are highly dependent on the solvent used.

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |

| CH₃ | ~2.0 - 2.3 | s | 3H |

| NH₂ | ~4.0 - 5.5 | br s | 4H |

| NH | ~10.0 - 12.0 | br s | 1H |

-

Causality behind Expected Shifts: The methyl protons are expected to appear in the upfield region, typical for alkyl groups. The amino protons will likely appear as a broad singlet due to hydrogen bonding and exchange with the solvent. The N-H proton of the pyrazole ring is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. The broadness of the NH and NH₂ signals is a common feature in the NMR spectra of amino-substituted pyrazoles.[3]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| CH₃ | ~10 - 15 |

| C4 | ~90 - 100 |

| C3, C5 | ~145 - 155 |

-

Causality behind Expected Shifts: The methyl carbon will be in the aliphatic region. The C4 carbon, being an sp² hybridized carbon in the pyrazole ring, will appear in the aromatic region. The C3 and C5 carbons, being attached to the electron-donating amino groups, are expected to be significantly deshielded and appear further downfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum is:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of 4-methyl-1H-pyrazole-3,5-diamine is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and pyrazole) | 3400 - 3200 | Strong, broad |

| C-H stretch (methyl) | 2950 - 2850 | Medium |

| C=C and C=N stretch (pyrazole ring) | 1650 - 1550 | Medium to Strong |

| N-H bend (amine) | 1640 - 1560 | Medium |

| C-H bend (methyl) | 1460 - 1370 | Medium |

-

Expert Insights: The N-H stretching region is often broad due to extensive hydrogen bonding.[5] The presence of strong bands in the 1650-1550 cm⁻¹ region is characteristic of the pyrazole ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry

A typical protocol for mass spectrometry analysis involves:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum

-

Molecular Ion Peak: The molecular weight of 4-methyl-1H-pyrazole-3,5-diamine is 112.13 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z 112.[6]

-

Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used. Common fragmentation pathways for pyrazole derivatives involve the loss of small molecules like HCN or N₂. The methyl and amino groups can also be involved in fragmentation.

Figure 2: A simplified potential fragmentation pathway for 4-methyl-1H-pyrazole-3,5-diamine.

Conclusion

The spectroscopic characterization of 4-methyl-1H-pyrazole-3,5-diamine relies on a synergistic approach utilizing NMR, IR, and MS. The expected data presented in this guide, based on the well-established spectroscopic properties of pyrazole derivatives, provides a robust framework for researchers to confirm the synthesis and purity of this compound.[1][7] The detailed protocols and expert interpretations aim to facilitate a comprehensive understanding of the structure-spectra correlations, which is essential for its application in drug development and other scientific endeavors.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

1-Methyl-1H-pyrazole-3,5-diamine. PubChem. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-pyrazole-3,5-diamine | C4H8N4 | CID 53302141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of 4-Methyl-1H-pyrazole-3,5-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3][4]

Given this precedent, a novel compound such as 4-methyl-1H-pyrazole-3,5-diamine warrants a systematic and hypothesis-driven in vitro screening cascade. This guide is structured not as a rigid template, but as a logical, tiered approach to efficiently profile the compound's biological potential. We will begin with foundational assays to establish a basic activity and toxicity profile, followed by more specific, mechanism-of-action-oriented assays suggested by the pyrazole core. Every protocol is designed as a self-validating system with integrated controls, ensuring the trustworthiness and reproducibility of the generated data.

Section 1: The Foundational Tier - General Viability and Cytotoxicity Assessment

Before investigating specific mechanisms, it is essential to determine the compound's general effect on cell viability. This foundational step serves two purposes:

-

It identifies the concentration range at which the compound exhibits biological activity.

-

It distinguishes between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, which is crucial for interpreting subsequent assays.[5]

The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7][8]

Principle of the MTT Assay

The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6][7]

Experimental Protocol: MTT Assay for General Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6][7]

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

-

Compound Treatment: Prepare a stock solution of 4-methyl-1H-pyrazole-3,5-diamine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Controls (Self-Validation):

-

Vehicle Control: Wells containing cells treated with the same final concentration of DMSO used in the highest compound concentration. This group represents 100% viability.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7] Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10] Mix gently by shaking on an orbital shaker for 15 minutes.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Presentation and Interpretation

The results should be summarized in a table and used to generate a dose-response curve, from which the IC50 value can be calculated. The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of the compound required to inhibit cell viability by 50%.[5][11][12]

| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| Vehicle (0) | 1.254 | 0.087 | 100% |

| 0.1 | 1.231 | 0.091 | 98.2% |

| 1 | 1.105 | 0.075 | 88.1% |

| 10 | 0.633 | 0.054 | 50.5% |

| 50 | 0.215 | 0.033 | 17.1% |

| 100 | 0.109 | 0.021 | 8.7% |

Table 1: Representative data from an MTT assay. The IC50 would be approximately 10 µM.

A low IC50 value (typically in the low micromolar or nanomolar range) suggests high potency and warrants further investigation.[11][13]

Section 2: Tier 1 Hypothesis Testing - Kinase Inhibition Profiling

The pyrazole scaffold is a well-established pharmacophore for kinase inhibitors.[1][2][3][4] Therefore, a logical next step is to assess the compound's ability to inhibit a panel of protein kinases. The ADP-Glo™ Kinase Assay is a universal, high-throughput luminescent assay suitable for this purpose.[14][15][16]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15] It's a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP amount.[15][16]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

-

Recombinant kinases of interest (e.g., a panel including kinases like AKT1, EGFR, BRAF V600E)[2][3]

-

Corresponding kinase substrates

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP)

-

White, opaque 96- or 384-well plates

-

Staurosporine (a broad-spectrum kinase inhibitor for positive control)

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, set up the 5 µL kinase reaction.[17] This includes the kinase buffer, ATP (at a concentration near the Km for each kinase), the substrate, and the test compound (4-methyl-1H-pyrazole-3,5-diamine) or controls.

-

Controls (Self-Validation):

-

No-Inhibitor Control: Kinase reaction with vehicle (DMSO) only. Represents 100% kinase activity.

-

Positive Control: Kinase reaction with a known inhibitor (e.g., Staurosporine) to confirm assay responsiveness.

-

No-Enzyme Control: Reaction mix without the kinase enzyme to determine background signal.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.[15][17]

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.[15][17]

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Results are expressed as percent inhibition relative to the no-inhibitor control. An IC50 value is calculated for each kinase that shows significant inhibition.

| Kinase Target | IC50 (µM) of 4-methyl-1H-pyrazole-3,5-diamine |

| AKT1 | 5.2 |

| EGFR | > 100 |

| BRAF V600E | 12.5 |

| p38α | > 100 |

| CDK2 | 2.1 |

Table 2: Representative kinase inhibition profile. The compound shows preferential activity against CDK2 and moderate activity against AKT1 and BRAF V600E.

This profile provides a "fingerprint" of the compound's selectivity and helps prioritize it for further development against specific cancer types where these kinases are known drivers.

Section 3: Tier 2 Hypothesis Testing - Anti-inflammatory & Antimicrobial Assays

If the compound shows low cytotoxicity in the foundational screen, or if a broader profile is desired, exploring other common activities of pyrazoles is a prudent step. These include anti-inflammatory and antimicrobial effects.

A. Anti-inflammatory Activity: COX-2 Inhibition

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is typically upregulated during inflammation and is responsible for producing pro-inflammatory prostanoids.[18] A fluorometric assay can be used to screen for COX-2 inhibitors by detecting the generation of Prostaglandin G2, an intermediate product of the COX reaction.[18][19]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

-

Reagent Preparation: Prepare human recombinant COX-2, COX Assay Buffer, COX Probe, and Arachidonic Acid substrate as per the kit manufacturer's instructions.[18][19]

-

Reaction Setup: In a 96-well white opaque plate, add 80 µL of the Reaction Mix (Assay Buffer, Probe, Cofactor) to all wells.[19]

-

Controls & Compound Addition:

-

Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

-

Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[19]

-

Test Wells: Add 10 µL of 4-methyl-1H-pyrazole-3,5-diamine at various concentrations.

-

-

Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except a "no-enzyme" background control.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.[18]

-

Data Acquisition: Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[18][19] The rate of fluorescence increase is proportional to COX-2 activity.

B. Antimicrobial Activity: Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[22][23]

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[24]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls (Self-Validation):

-

Growth Control: Wells with bacteria and medium but no compound.

-

Sterility Control: Wells with medium only.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.[25]

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

-

MIC Determination: The MIC is the lowest compound concentration in which no turbidity (visible growth) is observed.[25]

Section 4: Data Synthesis and Decision Making

The preliminary screen is not just about generating data points; it's about building a coherent biological profile to guide future research. The results from each tier inform the next steps in a logical cascade.[26][27]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. clyte.tech [clyte.tech]

- 6. clyte.tech [clyte.tech]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ADP-Glo™ Kinase Assay Protocol [ireland.promega.com]

- 15. promega.com [promega.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. promega.com [promega.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. researchgate.net [researchgate.net]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. journals.asm.org [journals.asm.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. international-biopharma.com [international-biopharma.com]

- 27. international-biopharma.com [international-biopharma.com]

The Ascendancy of 4-Methyl-1H-pyrazole-3,5-diamine: A Privileged Scaffold in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Core

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has consistently emerged as a "privileged" structure, underpinning the architecture of numerous clinically successful drugs.[1] This technical guide delves into a specific, yet profoundly versatile, iteration of this core: 4-methyl-1H-pyrazole-3,5-diamine . We will explore its synthetic accessibility, dissect the nuanced influence of its structural features on biological activity, and illuminate its application in the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

The Strategic Advantage of the 4-Methyl-1H-pyrazole-3,5-diamine Scaffold

The 4-methyl-1H-pyrazole-3,5-diamine core is a five-membered aromatic heterocycle distinguished by two adjacent nitrogen atoms, two amino groups at positions 3 and 5, and a methyl group at position 4. This unique arrangement of functionalities bestows a compelling combination of physicochemical and pharmacological properties.

Structural and Physicochemical Attributes:

-

Hydrogen Bonding Capabilities: The two amino groups and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Conformational Rigidity: The aromatic nature of the pyrazole ring provides a degree of rigidity, which can be advantageous for optimizing binding affinity and reducing entropic penalties upon target engagement.

-

Tautomerism: Unsubstituted N-H pyrazoles can exist in tautomeric forms, which can influence their interaction with biological targets and their physicochemical properties.[2]

-

Influence of the 4-Methyl Group: The methyl group at the 4-position is not merely a passive substituent. It can:

-

Enhance Metabolic Stability: By blocking a potential site of metabolism, the methyl group can improve the pharmacokinetic profile of drug candidates.

-

Modulate Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can impact cell permeability and oral bioavailability.

-

Fine-tune Binding Affinity: The steric bulk and electronic effects of the methyl group can influence the orientation of the scaffold within a binding pocket, leading to improved potency and selectivity.[3][4]

-

Synthesis of the 4-Methyl-1H-pyrazole-3,5-diamine Core

The construction of the 4-methyl-1H-pyrazole-3,5-diamine scaffold is readily achievable through established synthetic methodologies. A common and efficient approach involves the cyclocondensation of a substituted malononitrile derivative with hydrazine.

Representative Synthetic Protocol

This protocol describes a representative synthesis of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride, adapted from general procedures for the synthesis of 3,5-diaminopyrazoles.[5][6]

Step 1: Synthesis of Methylmalononitrile

Methylmalononitrile serves as the key precursor. While commercially available, it can also be synthesized from malononitrile.

Step 2: Cyclocondensation with Hydrazine

The core pyrazole ring is formed through the reaction of methylmalononitrile with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: To a solution of methylmalononitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-methyl-1H-pyrazole-3,5-diamine.

-

Salt Formation (Optional): For improved handling and solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and treating it with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point for reactions requiring heat.

-

Hydrazine Hydrate: This is a convenient and commonly used source of hydrazine for this type of cyclization.

-

Acidification for Salt Formation: The hydrochloride salt often exhibits improved crystallinity and aqueous solubility, which is beneficial for subsequent biological testing and formulation.

Medicinal Chemistry Applications of the Scaffold

The 4-methyl-1H-pyrazole-3,5-diamine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various therapeutic targets. Two prominent areas of application are in oncology, as kinase inhibitors, and in infectious diseases, as anti-biofilm agents.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7][8] The 4-methyl-1H-pyrazole-3,5-diamine core has been successfully employed as a scaffold for the design of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9).

CDK9 as a Therapeutic Target:

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[7] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[8][9] Inhibition of CDK9 leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on the 4-methyl group in this exact scaffold are emerging, general principles from related pyrazole-based kinase inhibitors suggest:

-

The 3- and 5-amino groups are crucial for forming key hydrogen bond interactions with the hinge region of the kinase active site.

-

The 4-position is a key vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The methyl group in this position can provide a favorable hydrophobic interaction.

-

N1-substitution on the pyrazole ring can be explored to further modulate potency and pharmacokinetic properties.

Signaling Pathway of CDK9 Inhibition:

Anti-Biofilm Agents: Combating Bacterial Resistance

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.[10] A promising strategy to combat biofilm-related infections is to disrupt the signaling pathways that regulate biofilm formation. Derivatives of the 3,5-diaminopyrazole scaffold have emerged as potent anti-biofilm agents against pathogens like Pseudomonas aeruginosa.[10]

Targeting c-di-GMP Signaling:

In many bacteria, the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP) is a key regulator of the transition between motile and sessile lifestyles. High levels of c-di-GMP promote biofilm formation, while low levels favor motility. The enzyme BifA is a phosphodiesterase that degrades c-di-GMP.[3][11] Certain 3,5-diaminopyrazole derivatives have been shown to act as allosteric activators of BifA, leading to decreased intracellular c-di-GMP levels and subsequent biofilm dispersal.[10]

Structure-Activity Relationship (SAR) Insights:

For anti-biofilm activity, SAR studies on related 4-arylazo-3,5-diaminopyrazoles have shown that:

-

Substitutions on the 4-position are critical for activity. While arylazo groups have been extensively studied, the smaller methyl group could offer a different profile of interaction and potentially improved drug-like properties.

-

The 3,5-diamino groups are important for maintaining the electronic properties of the scaffold and may contribute to interactions with the target protein.

Mechanism of Action for Anti-Biofilm Activity:

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds based on the 4-methyl-1H-pyrazole-3,5-diamine scaffold, robust and validated in vitro assays are essential.

In Vitro Kinase Inhibition Assay (CDK9)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against CDK9.[12][13]

Principle:

The assay measures the phosphorylation of a peptide substrate by the CDK9/Cyclin T1 enzyme. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

-

ATP

-

Peptide substrate

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a multi-well plate, add the kinase buffer, the peptide substrate, and the test compound or vehicle control (DMSO).

-

Enzyme Addition: Add the CDK9/Cyclin T1 enzyme to all wells except the negative control.

-

Initiation of Reaction: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Read the signal (e.g., luminescence or fluorescence) on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

-

Positive Control: A known CDK9 inhibitor should be included to validate the assay's sensitivity.

-

Negative Control: Wells without enzyme are used to determine the background signal.

-

Vehicle Control: Wells with DMSO instead of the test compound represent 100% enzyme activity.

Anti-Biofilm Activity Assay

This protocol describes a method to assess the ability of a compound to inhibit biofilm formation.[14][15]

Principle:

The assay quantifies the amount of biofilm formed by bacteria in the presence of the test compound using a crystal violet staining method.

Materials:

-

Bacterial strain (e.g., Pseudomonas aeruginosa)

-

Growth medium (e.g., LB broth)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plate

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%) for solubilization

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain.

-

Assay Setup: In a 96-well plate, add fresh growth medium and serial dilutions of the test compound.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells by washing the wells with a gentle stream of water or saline.

-

Staining: Add crystal violet solution to each well and incubate at room temperature to stain the adherent biofilm.

-

Washing: Remove the excess stain by washing the wells with water.

-

Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain from the biofilm.

-

Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validating System:

-

Positive Control: Wells with bacteria and no compound show maximum biofilm formation.

-

Negative Control: Wells with only medium serve as a blank for the absorbance reading.

-

Growth Inhibition Control: A separate assay should be performed to ensure that the observed anti-biofilm activity is not due to bactericidal or bacteriostatic effects of the compound at the tested concentrations.

Data Presentation and Summary

The following tables summarize hypothetical data that could be generated from the evaluation of a series of 4-methyl-1H-pyrazole-3,5-diamine derivatives.

Table 1: In Vitro Kinase Inhibition Data

| Compound ID | R1-substituent (at N1) | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK9) |

| Scaffold | H | 500 | >10000 | >20 |

| Derivative 1 | Methyl | 150 | 8000 | 53 |

| Derivative 2 | Ethyl | 250 | 9500 | 38 |

| Derivative 3 | Phenyl | 50 | 1500 | 30 |

| Reference | Known CDK9 Inhibitor | 10 | 500 | 50 |

Table 2: Anti-Biofilm Activity Data

| Compound ID | R1-substituent (at N1) | Biofilm Inhibition IC₅₀ (µM) | Minimum Inhibitory Concentration (MIC) (µM) |

| Scaffold | H | 25 | >100 |

| Derivative 1 | Methyl | 10 | >100 |

| Derivative 2 | Ethyl | 15 | >100 |

| Derivative 3 | Phenyl | 5 | >100 |

| Reference | Known Anti-biofilm Agent | 8 | >100 |

Conclusion and Future Perspectives

The 4-methyl-1H-pyrazole-3,5-diamine scaffold represents a highly promising starting point for the design of novel therapeutics. Its synthetic tractability, coupled with its favorable physicochemical properties and proven ability to interact with key biological targets, makes it an attractive core for medicinal chemists. The strategic placement of the 4-methyl group offers a handle to fine-tune potency, selectivity, and pharmacokinetic parameters.

Future research in this area should focus on:

-

Expanding the SAR: A systematic exploration of substitutions at the N1-position and modifications of the 3- and 5-amino groups will likely yield compounds with further improved activity and selectivity.

-

Elucidating Mechanisms of Action: Detailed structural biology studies (e.g., X-ray crystallography) of inhibitors bound to their targets will provide invaluable insights for rational drug design.

-

In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of cancer and infectious diseases to assess their efficacy and safety profiles.

The continued exploration of the 4-methyl-1H-pyrazole-3,5-diamine scaffold is poised to deliver a new generation of innovative medicines to address unmet medical needs.

References

-

Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. [Link]

-

BifA, a cyclic-Di-GMP Phosphodiesterase, Inversely Regulates Biofilm Formation and Swarming Motility by Pseudomonas Aeruginosa PA14. PubMed. [Link]

-

CDK9 inhibitors in cancer research. National Institutes of Health. [Link]

-

Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PubMed. [Link]

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health. [Link]

-

Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Link]

-

Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI. [Link]

-

Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. National Institutes of Health. [Link]

-

BifA, a Cyclic-Di-gmp Phosphodiesterase, Inversely Regulates Biofilm Formation and Swarming Motility by Pseudomonas Aeruginosa PA14. AMiner. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. National Institutes of Health. [Link]

-

Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. National Institutes of Health. [Link]

-

Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1. National Institutes of Health. [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]

-

Effects of CDK9 inhibition/knockdown on structure and function of the.... ResearchGate. [Link]

-

Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

-

Chemistry of malononitrile. ACS Publications. [Link]

-

4-Arylazo-3,5-diamino-1 H -pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects †. ResearchGate. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]

-

A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Organic Chemistry Portal. [Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MDPI. [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

-

Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace by Typeset. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. National Institutes of Health. [Link]

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

(Scheme 1) the nitriles 1 and 2 react with hydrazine to the.... ResearchGate. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

-

A Hydrazine Insertion Route to N′-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Organic Chemistry Portal. [Link]

-

Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. [Link]

-

REACTION WITH HYDRAZINE. YouTube. [Link]

-

The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

-

The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 3. BifA, a Cyclic-Di-GMP Phosphodiesterase, Inversely Regulates Biofilm Formation and Swarming Motility by Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]

- 11. BifA, a cyclic-Di-GMP phosphodiesterase, inversely regulates biofilm formation and swarming motility by Pseudomonas aeruginosa PA14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Dynamic Heart of a Privileged Scaffold: An In-depth Technical Guide to the Tautomerism of 4-methyl-1H-pyrazole-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. However, the inherent tautomerism of asymmetrically substituted pyrazoles, such as 4-methyl-1H-pyrazole-3,5-diamine, presents both a challenge and an opportunity in drug design. This dynamic equilibrium between tautomeric forms can significantly influence a molecule's physicochemical properties, receptor interactions, and metabolic fate. This in-depth guide provides a comprehensive exploration of the tautomerism of 4-methyl-1H-pyrazole-3,5-diamine, delving into the structural possibilities, the governing electronic and steric factors, and the advanced analytical and computational techniques required for its elucidation. By understanding and harnessing the tautomeric nature of this privileged scaffold, researchers can unlock new avenues for the rational design of more effective and specific therapeutic agents.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical phenomenon where a molecule exists in two or more interconvertible structural forms, is a critical consideration in the field of drug development. For heterocyclic compounds like pyrazoles, which are featured in numerous approved drugs, understanding tautomeric behavior is paramount. The different tautomers of a single compound can exhibit distinct biological activities, toxicological profiles, and pharmacokinetic properties. Consequently, a thorough characterization of the predominant tautomeric forms in relevant physiological environments is essential for predictable and optimized drug action.

The compound 4-methyl-1H-pyrazole-3,5-diamine is a compelling case study. Its symmetrical substitution at the 3 and 5 positions with amino groups, along with a methyl group at the 4-position, sets the stage for a nuanced tautomeric landscape. This guide will dissect the complexities of its tautomerism, providing a roadmap for researchers to navigate and leverage this fundamental aspect of its chemistry.

The Tautomeric Landscape of 4-methyl-1H-pyrazole-3,5-diamine

The core of understanding the tautomerism of 4-methyl-1H-pyrazole-3,5-diamine lies in recognizing the possible prototropic shifts. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is the primary consideration. For this molecule, two principal tautomers can be envisioned, which are, in fact, degenerate due to the symmetrical substitution at C3 and C5.

However, the presence of exocyclic amino groups introduces the possibility of imino-amino tautomerism. This leads to several potential tautomeric forms, although the aromaticity of the pyrazole ring strongly favors the diamino forms. The primary tautomeric equilibrium to consider is the annular proton exchange.

|

|

While these two forms are chemically equivalent, the dynamic exchange between them is a key feature of the molecule's behavior in solution.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another, or the rate of interconversion, is governed by a delicate interplay of several factors:

-

Substituent Effects: The electronic nature of substituents on the pyrazole ring plays a crucial role.[1][2] The amino groups at positions 3 and 5 are strong electron-donating groups, which can influence the proton affinity of the ring nitrogens. The methyl group at position 4 has a weaker electron-donating effect. In the case of 4-methyl-1H-pyrazole-3,5-diamine, the symmetrical nature of the 3,5-diamino substitution leads to an equal probability of finding the proton on either nitrogen atom.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact tautomeric equilibria.[3] Protic solvents can facilitate proton transfer through hydrogen bonding, potentially accelerating the rate of interconversion.[4] Conversely, in aprotic solvents, intermolecular hydrogen bonding between pyrazole molecules themselves can lead to the formation of dimers or larger aggregates, which can also influence the observed tautomeric state.[4][5]

-

pH: The acidity or basicity of the medium can lead to the formation of cationic or anionic species, which will have their own distinct tautomeric preferences. For instance, protonation is likely to occur at one of the ring nitrogens, leading to a stabilized cationic form.

-

Temperature: Temperature can affect the rate of tautomeric interconversion. At lower temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer.[6]

Experimental and Computational Characterization of Tautomerism

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the tautomerism of 4-methyl-1H-pyrazole-3,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6][7]

-

¹H and ¹³C NMR: In cases of rapid tautomeric exchange, the signals for the C3 and C5 carbons and their attached protons will be averaged.[1][6] For 4-methyl-1H-pyrazole-3,5-diamine, due to its symmetry, this would result in a single signal for the two amino-bearing carbons. However, subtle changes in chemical shifts upon varying solvent or temperature can provide insights into the dynamics of the proton exchange.

-

Low-Temperature NMR: By slowing down the proton exchange at low temperatures, it may be possible to observe separate signals for the distinct tautomers, allowing for their individual characterization and the determination of the equilibrium constant.[6]

-

Solid-State NMR (CP/MAS): In the solid state, molecules are typically locked into a single tautomeric form.[6][8] Solid-state NMR can therefore be used to identify the preferred tautomer in the crystalline phase.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of protons, thereby definitively identifying the tautomeric form present in the solid state.[9][10] This technique is invaluable for validating the results obtained from other methods and for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.[5]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion.[2][3]

-

Gas-Phase Calculations: These calculations provide the intrinsic relative stabilities of the tautomers without the influence of the environment.

-

Solvent Modeling: By incorporating solvent models (e.g., Polarizable Continuum Model - PCM), the effect of the solvent on the tautomeric equilibrium can be simulated, providing a more realistic picture of the behavior in solution.[3]

Implications for Drug Development

The tautomeric behavior of 4-methyl-1H-pyrazole-3,5-diamine has profound implications for its use as a scaffold in drug design:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor-acceptor patterns. A subtle shift in the tautomeric equilibrium can dramatically alter the binding affinity and selectivity of a molecule for its biological target.

-

Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity (logP), and solubility. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: The specific tautomeric forms of a molecule can be subject to patent protection. A thorough understanding and characterization of the tautomers are therefore crucial for establishing a strong intellectual property position.

Conclusion